

# ceftolozane tazobactam vs ceftazidime avibactam *Pseudomonas aeruginosa*

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## Compound Focus: Ceftolozane Sulfate

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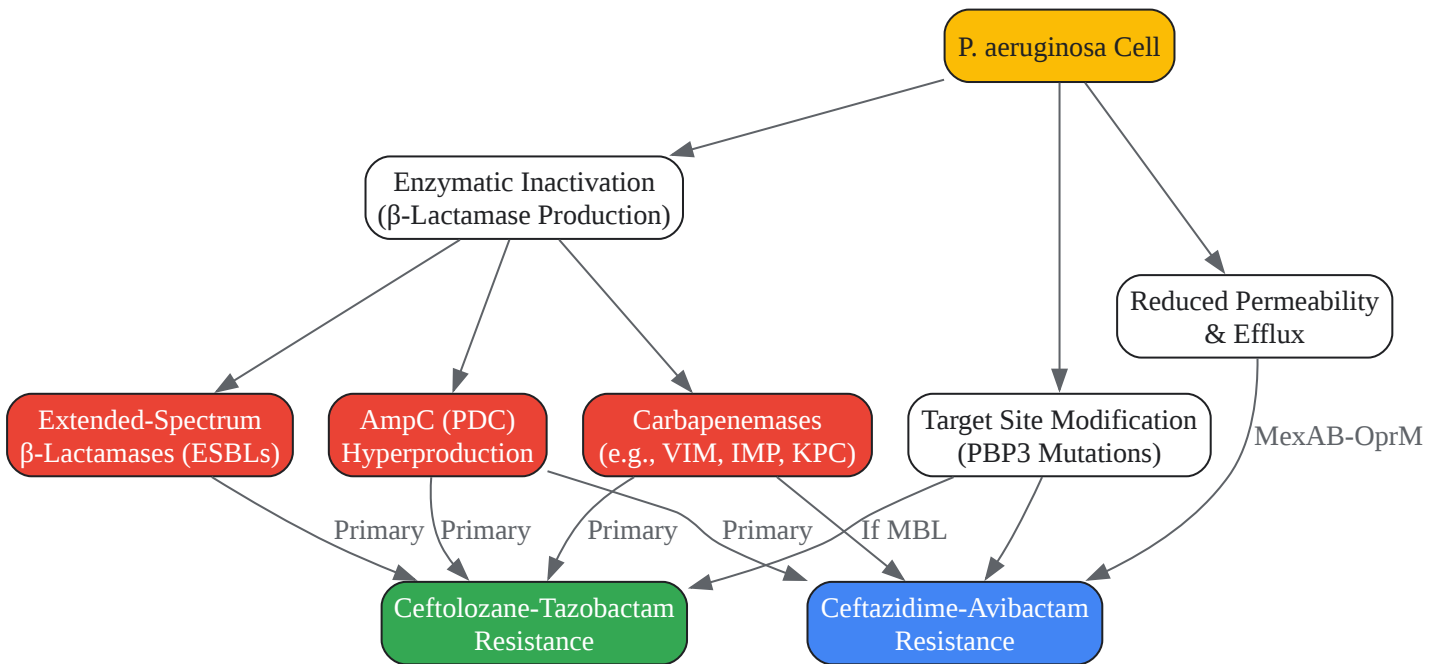
## Molecular Mechanisms of Resistance

Understanding the resistance mechanisms is crucial for drug development and susceptibility testing.

Resistance Mechanism	Impact on Ceftolozane-Tazobactam	Impact on Ceftazidime-Avibactam
<b>Carbapenemases (MBLs, KPC, OXA-48-like)</b>	Confers resistance (Tazobactam does not inhibit most carbapenemases) [1]	<b>Variable:</b> Resistant if MBL present; active against KPC and OXA-48 (Avibactam inhibits KPC and OXA-48) [2] [3]
<b>Extended-Spectrum <math>\beta</math>-Lactamases (ESBLs)</b>	PER, GES variants confer resistance [4] [5]	Generally active (Avibactam inhibits many ESBLs) [2]
<b>AmpC (PDC) Hyperproduction</b>	Common mechanism; via mutations in ampC, ampR, ampD, ampG, dacB [6] [4] [1]	Common mechanism; via mutations in ampC and its regulators [3]
<b>Efflux Pumps &amp; Porin Mutations</b>	Less significant [1]	MexAB-OprM efflux pump upregulation contributes to resistance [3]

Resistance Mechanism	Impact on Ceftolozane-Tazobactam	Impact on Ceftazidime-Avibactam
<b>Penicillin-Binding Protein (PBP3) Mutations</b>	ftsI mutations associated with resistance [3]	ftsI mutations associated with resistance [3]

The following diagram illustrates the major molecular pathways leading to resistance in *P. aeruginosa* for these two antibiotics.



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## Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.

## 1. Broth Microdilution for MIC Testing [6] [1]

- **Purpose:** Determine the Minimum Inhibitory Concentration (MIC) of antibiotics.
- **Procedure:**
  - Prepare custom frozen reference Sensititre broth microdilution panels.
  - Suspend bacterial colonies in saline to a 0.5 McFarland standard.
  - Dilute the suspension in cation-adjusted Mueller-Hinton broth.
  - Inoculate panels with this suspension for a final concentration of  $\sim 5 \times 10^5$  CFU/mL.
  - Incubate panels at 35°C for 16-20 hours.
  - Interpret the MIC as the lowest concentration that inhibits visible growth. Perform in triplicate and use the modal MIC.
- **Interpretation:** Apply CLSI breakpoints (e.g., for C/T: S  $\leq 4/4$   $\mu\text{g/mL}$ , R  $\geq 8/4$   $\mu\text{g/mL}$ ; for C/A: S  $\leq 8/4$   $\mu\text{g/mL}$ , R  $\geq 16/4$   $\mu\text{g/mL}$ ).

## 2. Molecular Detection of Carbapenemases [1]

- **Purpose:** Identify carbapenemase production as a key resistance mechanism.
- **Procedure:**
  - **Phenotypic Test:** Use the Rapidec Carba-NP test. Inoculate the test vial with a bacterial suspension. A color change from yellow to orange/red indicates carbapenemase activity.
  - **Genotypic Confirmation (qPCR):** Extract genomic DNA. Perform quantitative PCR assays using primers specific for carbapenemase genes (blaKPC, blaNDM, blaVIM, blaIMP).

## 3. Whole-Genome Sequencing (WGS) Analysis [3] [1]

- **Purpose:** Identify mutations in chromosomal genes associated with resistance.
- **Procedure:**
  - Extract genomic DNA and check quality via agarose gel electrophoresis.
  - Prepare paired-end libraries (e.g., using Nextera XT kit).
  - Sequence on a platform like Illumina MiSeq.
  - Perform *de novo* assembly of reads using SPAdes software.
  - Annotate assemblies using RAST server.
  - Use BLAST and ResFinder to identify resistance genes.
  - Compare assembled genomes to a reference strain (e.g., PAO1) to find mutations in key genes (ampC, ampR, ampD, ampG, dacB,ftsI, genes for efflux pumps).

## Interpretation and Research Implications

- **Consider the Infection Source:** Evidence suggests C/T may be preferred for pneumonia, while C/A might be considered for bacteremia, though data is less conclusive [7].

- **Account for Local Resistance Patterns:** C/T resistance is often driven by carbapenemases, while C/A resistance can arise from efflux pump overexpression and AmpC mutations [4] [3]. Knowledge of local endemic strains and their resistance genotypes is critical.
- **Monitor for Emergent Resistance:** Treatment duration and renal replacement therapy are modifiable risk factors associated with the emergence of resistance to both drugs [6]. This highlights the need for vigilant microbiological follow-up and antibiotic stewardship.

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